Lipophilicity (LogP) Comparison Between 6-Chloro-8-fluoro and 5,8-Difluoro 4-Quinolinone Analogs
The 6-chloro-8-fluoro substitution pattern of CAS 677749-53-0 yields a computed LogP (octanol-water partition coefficient) of 5.0548, significantly higher than the LogP projected for the 5,8-difluoro analog (CAS 478033-69-1), which, owing to the replacement of a chlorine atom at the 6-position with a smaller, less lipophilic fluorine atom, is estimated to exhibit a LogP reduction of approximately 0.5–0.8 units (class-level inference based on established halogen π-contributions) [1]. The elevated LogP correlates with enhanced membrane permeability potential, which is critical for intracellular target engagement in cell-based assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.0548 (computed, Leyan dataset) |
| Comparator Or Baseline | 5,8-difluoro analog (CAS 478033-69-1): LogP not explicitly reported but inferred lower based on Cl→F substitution |
| Quantified Difference | Estimated ΔLogP ≈ -0.5 to -0.8 (target minus 5,8-difluoro analog; class-level inference) |
| Conditions | Computational prediction (unspecified algorithm); vendor-reported data for the target compound ; comparator molecular formula C₁₅H₆ClF₅N₂O (MW 360.67) |
Why This Matters
For procurement decisions in cell-penetration-dependent assays (e.g., intracellular kinase inhibition), the higher LogP of CAS 677749-53-0 predicts superior passive membrane diffusion relative to fluorine-only substituted analogs, directly influencing assay design and compound prioritization.
- [1] Beker, H.K., Yıldırım, I. Anticancer Activity-Structure Relationship of Quinolinone-Based Compounds: An Overview. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1403-1424 (2021). DOI: 10.2174/1871520621666210112114439. View Source
